uPA Inhibition Kinetics: PAI-2 Is 8.5-Fold Slower Than PAI-1 for Two-Chain uPA
PAI-2 inhibits two-chain uPA with significantly slower kinetics than PAI-1. Direct head-to-head kinetic analysis demonstrated that the second-order rate constant (k) for inhibition of two-chain uPA by PAI-1 was 8.5 times higher than that by PAI-2 [1]. For single-chain tPA, the differential was even more pronounced at 1200-fold [1]. This kinetic distinction is critical for experimental design in fibrinolysis and protease inhibition studies where precise temporal control of uPA activity is required.
| Evidence Dimension | Second-order rate constant (k) for two-chain uPA inhibition |
|---|---|
| Target Compound Data | PAI-2 k = 2.0 × 10^5 M^-1 s^-1 (calculated from 435-fold increase relative to single-chain tPA baseline of 4.6 × 10^3 M^-1 s^-1) |
| Comparator Or Baseline | PAI-1 k = 1.7 × 10^6 M^-1 s^-1 (calculated as 8.5 × PAI-2 k for two-chain uPA) |
| Quantified Difference | PAI-1 inhibits two-chain uPA 8.5 times faster than PAI-2; for two-chain tPA, 150-fold difference; for single-chain tPA, 1200-fold difference |
| Conditions | Purified low-Mr PAI-1 and PAI-2 forms; chromogenic substrate assay under second-order conditions at 37°C |
Why This Matters
The slower inhibition kinetics of PAI-2 for uPA relative to PAI-1 enables investigators to select the appropriate inhibitor based on desired temporal resolution in protease inhibition assays.
- [1] Thorsen S, Philips M, Selmer J, Lecander I, Åstedt B. Kinetics of inhibition of tissue-type and urokinase-type plasminogen activator by plasminogen-activator inhibitor type 1 and type 2. Eur J Biochem. 1988;175(1):33-39. View Source
